2-Methoxy-5-nitrobenzoic acid

Vue d'ensemble

Description

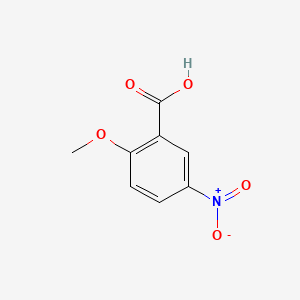

2-Methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a substituted benzoic acid derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Another method involves the methylation of 5-nitrosalicylic acid. This process uses methyl iodide and a base such as potassium carbonate to introduce the methoxy group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂), a key reaction for derivatization.

Common Reagents and Conditions:

-

Catalytic Hydrogenation: H₂ gas with palladium on carbon (Pd/C) or platinum catalysts under 0.5–1.5 MPa pressure at 60–90°C .

-

Chemical Reduction: Iron powder in hydrochloric acid (Fe/HCl) or hydrazine hydrate .

Products:

-

Primary Product: 2-Methoxy-5-aminobenzoic acid (via nitro-to-amine conversion).

-

Byproducts: Formation varies by method; Fe/HCl and hydrazine hydrate typically yield fewer byproducts than Pd/C .

Esterification

The carboxylic acid group (-COOH) reacts with alcohols to form esters.

Common Reagents and Conditions:

-

Acid-Catalyzed Esterification: Methanol or ethanol with concentrated sulfuric acid (H₂SO₄) or HCl.

-

Temperature: Reflux conditions (60–80°C).

Products:

-

Esters: Methyl or ethyl 2-methoxy-5-nitrobenzoate.

Neutralization and Salt Formation

The carboxylic acid reacts with bases to form salts.

Reagents:

-

Inorganic Bases: NaOH, KOH, or NaHCO₃.

Products:

Nucleophilic Aromatic Substitution (NAS)

The nitro group’s electron-withdrawing effect activates the ring for substitution, though steric and electronic effects from the methoxy group influence regioselectivity.

Reagents and Conditions:

-

Nucleophiles: Amines, thiols, or alkoxides under basic conditions.

-

Temperature: 50–100°C in polar aprotic solvents (e.g., DMF).

Products:

-

Substituted Derivatives: 2-Methoxy-5-(substituted)benzoic acids (e.g., with -SH or -NH₂ groups).

Decarboxylation

Under high-temperature or acidic conditions, decarboxylation may occur, though this is less common without adjacent activating groups.

Conditions:

-

Thermal: Heating above 200°C.

-

Acidic: Strong acids (e.g., H₂SO₄) at elevated temperatures.

Products:

-

Decarboxylated Product: 2-Methoxy-5-nitrotoluene (minor pathway).

Comparative Reaction Data

Mechanistic Insights

-

Reduction: The nitro group is reduced via sequential electron transfer, forming intermediates like nitroso and hydroxylamine before the amine .

-

Esterification: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohol.

-

NAS: Nitro’s meta-directing effect competes with methoxy’s ortho/para-directing influence, complicating regioselectivity.

Applications De Recherche Scientifique

2-Methoxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-4-nitrobenzoic acid

- 2-Hydroxy-5-nitrobenzoic acid

- 2-Amino-5-methoxybenzoic acid

- 2-Iodoxybenzoic acid

Uniqueness

2-Methoxy-5-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-Methoxy-5-nitrobenzoic acid (CAS Number: 40751-89-1) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by case studies and research findings.

Chemical Profile

Chemical Structure:

- Molecular Formula: C8H7NO5

- Molecular Weight: 195.15 g/mol

- SMILES Notation: COc1ccc(c(c1)C(=O)O)N+=O

This compound exhibits its biological activity primarily through interactions with various cellular enzymes and proteins. The nitro group on the aromatic ring enhances its reactivity, allowing participation in redox reactions that can alter the oxidative state of cells. This compound has been identified as a metabolite in the microbial degradation of cypermethrin, a synthetic pyrethroid pesticide, indicating its role in detoxification pathways within microbial systems.

Biochemical Pathways

The compound influences several biochemical pathways:

- Antimicrobial Activity: Demonstrated potential against various pathogens, likely due to its ability to disrupt cellular functions.

- Anti-inflammatory Properties: Research suggests it may modulate inflammatory responses through the inhibition of pro-inflammatory mediators.

- Enzyme Interaction: It interacts with enzymes involved in metabolic pathways, affecting gene expression related to detoxification processes.

Pharmacokinetics

The lipophilicity of this compound is indicated by a Log P_o/w value of 1.01, suggesting good membrane permeability. This property facilitates its absorption and distribution within biological systems, impacting its efficacy and stability under varying environmental conditions such as pH and temperature.

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |

| Detoxification | Functions as a metabolite in the degradation of pesticides like cypermethrin. |

| Enzyme Interaction | Influences metabolic pathways by interacting with key enzymes and proteins. |

Case Studies and Research Findings

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines, highlighting its potential as an anti-inflammatory agent. The mechanism appears to involve modulation of NF-kB signaling pathways.

Case Study 3: Environmental Impact

Research on the environmental persistence of this compound revealed that it remains stable under standard laboratory conditions but degrades over time, influencing its long-term biological effects. This characteristic is crucial for understanding its ecological impact when released into environments contaminated with pesticides.

Propriétés

IUPAC Name |

2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUPRDSNNBZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300904 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40751-89-1 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40751-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods explored in the research for reducing the nitro group in 2-methoxy-5-nitrobenzoic acid, and how do their byproduct levels compare?

A1: The research investigates three different reduction methods for this compound:

- Hydrazine hydrate reduction: This method yielded a significant byproduct percentage of 57.2% [].

- Iron in hydrochloric acid (Fe/HCl) reduction: This method also resulted in a substantial byproduct formation, reaching 41.5% [].

- Palladium on carbon (Pd/C) catalyzed hydrogenation: This method exhibited the highest byproduct percentage at 81.5% [].

Q2: Which of the investigated reduction methods is considered suitable for industrial production and why?

A2: While all three methods successfully reduce the nitro group, the research suggests that both hydrazine hydrate and Fe/HCl reduction methods are more suitable for industrial production of the reduced this compound derivative []. This is primarily due to their significantly lower byproduct formation compared to the Pd/C catalyzed hydrogenation. Lower byproduct levels translate to higher product yield and potentially easier purification processes, making these methods more industrially viable.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.